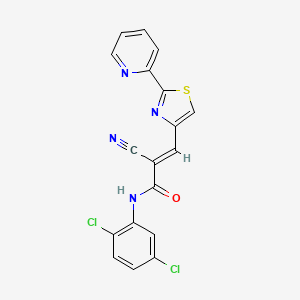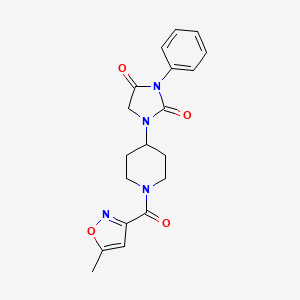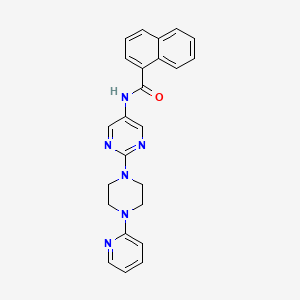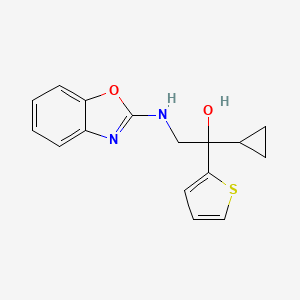
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H10Cl2N4OS and its molecular weight is 401.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Methods
Researchers have developed convenient reagents and methods for the regioselective synthesis of fused diaminopyrimidines, a class of compounds known for their diverse biological activities. This synthesis approach involves reactions with conjugated thiolato(selenolato)nitriles, leading to products that form pyrimidine rings under specific conditions. Such methodologies enable the creation of functionally substituted pyrimidines and related heterocycles, expanding the toolkit for synthesizing compounds with potential pharmacological uses (Artyomov et al., 1996).
Heterocyclic Compound Synthesis
Another area of application involves the preparation of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, showcasing the versatility of cyanochalcones in generating novel heterocyclic systems. These compounds, characterized by NMR and X-ray diffraction studies, have shown structural diversity and potential for further chemical manipulation, underscoring their relevance in synthetic chemistry and materials science (Quiroga et al., 1999).
Antimicrobial Activity
Compounds incorporating the antipyrine moiety, synthesized using a key intermediate similar to the query compound, have been evaluated for their antimicrobial properties. These studies underscore the potential of such compounds in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance biological activity (Bondock et al., 2008).
Polymer Chemistry
In the field of polymer chemistry, aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups have been synthesized. These materials demonstrate promising solubility and thermal stability, making them suitable for various industrial applications. The presence of functional groups on the pyrazole ring does not interfere with the polymerization process, allowing for the production of polymers with specific properties (Kim et al., 2016).
properties
IUPAC Name |
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N4OS/c19-12-4-5-14(20)16(8-12)24-17(25)11(9-21)7-13-10-26-18(23-13)15-3-1-2-6-22-15/h1-8,10H,(H,24,25)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVPOKKTJZMEJN-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2597303.png)



![3,5-Dimethyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2597310.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2597311.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2597313.png)

![5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2597315.png)

![N-(4-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2597319.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B2597321.png)

![(2Z)-2-[(3-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2597325.png)